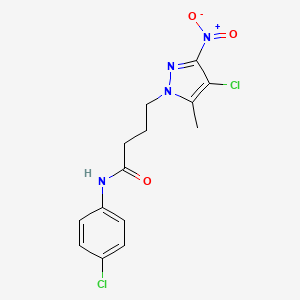
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine, also known as O-4310, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of phenethylamines and is structurally similar to other compounds such as amphetamines and cathinones. In
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine is not fully understood, but it is believed to act as an agonist at TAAR1. Activation of TAAR1 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine (Xie and Miller, 2008). 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine has been shown to increase the release of dopamine and norepinephrine in vitro, suggesting that it may have stimulant-like effects (Revel et al., 2012).
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine has been shown to have a variety of biochemical and physiological effects. In addition to its stimulant-like effects on dopamine and norepinephrine release, it has also been shown to have antidepressant-like effects in animal models (Revel et al., 2012). It has also been shown to increase locomotor activity and induce hyperthermia in rats (Glennon et al., 2005). These effects suggest that 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine may have potential as a therapeutic agent for various neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine in lab experiments is its high affinity for TAAR1, which makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine is its relatively low potency compared to other TAAR1 agonists (Revel et al., 2012). This may limit its usefulness in certain experiments where higher potency compounds are required.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine. One potential area of study is its potential use as a therapeutic agent for neuropsychiatric disorders such as depression and ADHD. Another potential area of study is its role in modulating the release of other neurotransmitters besides dopamine and norepinephrine. Finally, further research is needed to fully elucidate the mechanism of action of 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine and its potential as a research tool for studying TAAR1.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. Its high affinity for TAAR1 and stimulant-like effects on dopamine and norepinephrine release make it a potentially useful tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis method of 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine involves the reaction of 2,4-dichlorophenylacetonitrile with 3-methoxybenzylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then reduced with lithium aluminum hydride to yield 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine. This synthesis method has been described in detail in a scientific publication by Glennon et al. (2005).
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been investigated as a potential ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and plays a role in modulating neurotransmitter release. 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine has been shown to have high affinity for TAAR1 and to activate the receptor in vitro (Revel et al., 2012). This makes it a potentially useful tool for studying the role of TAAR1 in various physiological and pathological processes.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-20-15-4-2-3-12(9-15)11-19-8-7-13-5-6-14(17)10-16(13)18/h2-6,9-10,19H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUKLRRCJRUYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)








![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)

![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
